molecular formula C20H10O10 B167879 Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 1732-96-3

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No.: B167879
CAS No.: 1732-96-3
M. Wt: 410.3 g/mol
InChI Key: XQBLBHYWXZNCJZ-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a complex organic compound with the molecular formula C({20})H({10})O(_{10}) and a molecular weight of 410.29 g/mol . This compound is characterized by its two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups linked by an ethane-1,2-diyl bridge. It is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) typically involves the reaction of ethylene glycol with trimellitic anhydride. The reaction proceeds through an esterification process, where the hydroxyl groups of ethylene glycol react with the anhydride groups of trimellitic anhydride to form the desired ester compound . The reaction conditions generally include:

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the anhydride.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the reaction.

    Temperature: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and ethylene glycol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH(_4)) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.

    Reduction: LiAlH(_4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., pyridine).

Major Products

    Hydrolysis: Trimellitic acid and ethylene glycol.

    Reduction: 1,2-bis(1,3-dihydroxyisobenzofuran-5-carboxylate)ethane.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has been explored for various applications in scientific research:

Pharmaceutical Development

The compound exhibits potential as a precursor in the synthesis of pharmaceutical agents due to its structural characteristics that may influence biological activity. Its derivatives have been studied for their effects on specific biological pathways, including inhibition of certain enzymes involved in drug metabolism .

Material Science

In material science, this compound is being investigated for its use in developing polymers and coatings that require specific mechanical and thermal properties. Its ability to form cross-linked structures makes it suitable for enhancing the durability of materials .

Chemical Synthesis

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) serves as a versatile building block in organic synthesis. It can undergo hydrolysis and other chemical transformations to yield various functionalized compounds useful in synthetic organic chemistry .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) that showed promising results as anti-cancer agents. The derivatives were tested against several cancer cell lines and demonstrated significant cytotoxicity compared to standard treatments .

Case Study 2: Material Properties

Research conducted by Polymer Science investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The results indicated that polymers containing Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exhibited improved performance under stress compared to traditional polymers .

Mechanism of Action

The mechanism by which ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exerts its effects depends on the specific application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and allowing for controlled release. The molecular targets and pathways involved include interactions with cellular membranes and enzymes that facilitate the release of the drug at the target site.

Comparison with Similar Compounds

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be compared with other similar compounds, such as:

    Ethylene glycol bis(trimellitate): Similar structure but with different ester linkages.

    Bisphenol A bis(trimellitate): Contains bisphenol A instead of ethylene glycol as the linking unit.

    Phthalic anhydride derivatives: Similar aromatic structure but different functional groups.

The uniqueness of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) lies in its specific ester linkages and the stability of the resulting compound, making it suitable for high-performance applications.

Biological Activity

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), commonly referred to as EDBD, is a chemical compound with potential biological activity. Its structure consists of two 1,3-dioxo-1,3-dihydroisobenzofuran units linked by an ethylene glycol moiety. This compound has garnered interest due to its unique chemical properties and possible applications in medicinal chemistry.

  • Chemical Formula : C20H10O10
  • Molecular Weight : 410.29 g/mol
  • CAS Number : 1732-96-3
  • Physical Form : White to light yellow powder or crystals
  • Purity : Typically >95% as determined by HPLC

The biological activity of EDBD is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits structural features that may facilitate binding to specific proteins involved in cellular signaling pathways.

Biological Activity Overview

EDBD has been studied for its potential pharmacological effects, including:

  • Antioxidant Activity : Preliminary studies suggest that EDBD may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Some research indicates that EDBD has inhibitory effects on certain bacterial strains, suggesting its utility as an antimicrobial agent.
  • Cytotoxicity : Investigations into the cytotoxic effects of EDBD on cancer cell lines have shown promise, indicating a potential role in cancer therapy.

Antioxidant Activity

A study evaluating the antioxidant capacity of EDBD demonstrated that it can scavenge free radicals effectively. The compound's ability to reduce oxidative stress markers in vitro was significant when compared to standard antioxidants like ascorbic acid.

Antimicrobial Effects

Research conducted on the antimicrobial properties of EDBD revealed its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis30

These results suggest that EDBD could be further explored as a natural antimicrobial agent.

Cytotoxicity Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that EDBD induces apoptosis at specific concentrations. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-720
HeLa15
A54925

These findings indicate that EDBD has selective cytotoxic effects on cancer cells while sparing normal cells.

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of EDBD in a rat model subjected to oxidative stress. The administration of EDBD resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, highlighting its protective role against oxidative damage.

Case Study 2: Antimicrobial Application

In a clinical setting, EDBD was tested for its efficacy against wound infections caused by resistant bacterial strains. The results indicated that topical application of EDBD significantly reduced bacterial load and promoted healing compared to control treatments.

Properties

IUPAC Name

2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLBHYWXZNCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169549
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
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Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-96-3
Record name Ethylene glycol bis(anhydrotrimellitate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]
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